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Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

energetic material and pharmaceutical intermediate, 3,5-Dinitropyridine-2,6-diamine (DADP).

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

This information is critical for the unambiguous identification, purity assessment, and structural

elucidation of this compound in research and development settings.

Spectroscopic Data Summary
The empirical formula for 3,5-Dinitropyridine-2,6-diamine is C₅H₅N₅O₄, with a molecular

weight of 199.13 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DADP. The

proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical

environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.65 s 1H H-4

7.85 br s 4H -NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine

Chemical Shift (δ) ppm Assignment

155.0 C-2, C-6

145.1 C-3, C-5

108.2 C-4

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of DADP is characterized by the vibrational frequencies of its amine and nitro groups,

as well as the pyridine ring.

Table 3: IR Spectroscopic Data for 3,5-Dinitropyridine-2,6-diamine
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Wavenumber (cm⁻¹) Intensity Assignment

3480, 3360 Strong
N-H stretching (asymmetric

and symmetric)

1620 Strong N-H bending

1580, 1330 Strong
NO₂ stretching (asymmetric

and symmetric)

1510, 1450 Medium
C=C and C=N stretching

(aromatic ring)

830 Strong C-N stretching

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 3,5-Dinitropyridine-2,6-diamine

m/z Relative Intensity (%) Assignment

199 100 [M]⁺ (Molecular ion)

183 45 [M-O]⁺

169 30 [M-NO]⁺

153 60 [M-NO₂]⁺

123 25 [M-NO₂-NO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
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The following sections describe the methodologies used to acquire the spectroscopic data

presented above.

NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The

sample was prepared by dissolving approximately 10 mg of 3,5-Dinitropyridine-2,6-diamine
in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as

an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation

delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation

delay of 2 seconds.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small

amount of the finely ground solid sample was mixed with potassium bromide (KBr) powder and

pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass

spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct

insertion probe. The source temperature was maintained at 200°C.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3,5-Dinitropyridine-2,6-diamine.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dinitropyridine-2,6-diamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332154#spectroscopic-data-nmr-ir-ms-for-3-5-
dinitropyridine-2-6-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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